molecular formula C10H12N2O2 B14813449 5-Cyclopropoxy-2-methylnicotinamide

5-Cyclopropoxy-2-methylnicotinamide

Cat. No.: B14813449
M. Wt: 192.21 g/mol
InChI Key: QFWSTSBZNXIQFQ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methylnicotinamide is a nicotinamide derivative characterized by a cyclopropoxy substituent at the 5-position and a methyl group at the 2-position of the pyridine ring. The cyclopropoxy group enhances metabolic stability compared to larger alkoxy substituents, while the methyl group at the 2-position may influence steric interactions in binding environments .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-cyclopropyloxy-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-6-9(10(11)13)4-8(5-12-6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13)

InChI Key

QFWSTSBZNXIQFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-methylnicotinamide typically involves the reaction of nicotinoyl chloride with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-methylnicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropoxy nicotinic acid, while reduction can produce cyclopropoxy methylamine derivatives .

Scientific Research Applications

5-Cyclopropoxy-2-methylnicotinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate enzymatic activities and influence cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest its involvement in redox reactions and energy metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with other nicotinamide derivatives, including Methyl 5-cyclopropyl-2-methoxynicotinate (CAS 65515-26-6), which exhibits an 83% structural similarity . Below is a comparative analysis of their properties:

Table 1: Comparative Properties of 5-Cyclopropoxy-2-methylnicotinamide and Methyl 5-cyclopropyl-2-methoxynicotinate
Property This compound Methyl 5-cyclopropyl-2-methoxynicotinate
Functional Groups Cyclopropoxy, methyl, amide Cyclopropyl, methoxy, ester
Molecular Weight (g/mol) ~220 (estimated) 237.24 (reported)
Solubility Likely polar due to amide group Low polarity (ester dominant)
Safety Precautions Limited data; assume standard lab handling P201, P202, P210 (flammability warnings)

Functional Group Impact

  • Amide vs.
  • Cyclopropoxy vs.

Research Findings and Implications

While direct pharmacological data for this compound are sparse, its structural analogs provide insights:

  • Metabolic Stability : Cyclopropoxy-containing compounds often exhibit prolonged half-lives compared to methoxy or ethoxy derivatives, as seen in antiviral and anticancer agents .
  • Synthetic Accessibility : The ester analogue’s synthesis is well-documented, suggesting that this compound could be synthesized via analogous amidation steps.

Notes

  • Safety Gaps : Specific toxicity profiles for this compound require experimental validation.

This analysis underscores the importance of functional group modifications in tuning physicochemical and safety properties. Further research is needed to validate these hypotheses for this compound.

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